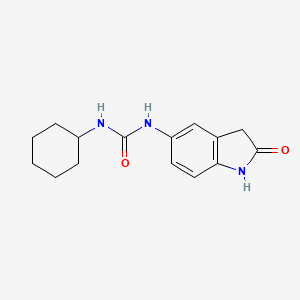

1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea is a versatile chemical compound with a unique structure that offers a wide range of applications in scientific research. It is particularly valued for its properties in drug development, material synthesis, and catalysis.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways and targets involved.

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities . The specific effects would depend on the compound’s interaction with its targets and the biochemical pathways it influences.

Análisis Bioquímico

Biochemical Properties

1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with caspases, a family of protease enzymes involved in the execution phase of cell apoptosis . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the biochemical pathways they regulate.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating procaspase-3, leading to programmed cell death . This compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation. For instance, it binds to caspase-3, activating it and triggering the apoptotic pathway . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained apoptotic effects on cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it has been found to affect the activity of enzymes involved in the apoptotic pathway, thereby modulating the levels of metabolites associated with cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea typically involves the reaction of cyclohexyl isocyanate with 2-oxoindoline-5-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea is used in various scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is utilized in material synthesis and catalysis, contributing to the development of new materials and industrial processes.

Comparación Con Compuestos Similares

1-Cyclohexyl-3-(2-oxoindolin-3-yl)urea: Similar structure but different position of the oxo group.

1-Cyclohexyl-3-(2-oxoindolin-6-yl)urea: Similar structure with the oxo group at a different position.

Uniqueness: 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it particularly valuable in research and development.

Actividad Biológica

1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea is a synthetic organic compound classified as a urea derivative, characterized by its unique structural features, including a cyclohexyl group and an oxindole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antiviral effects.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound's structure allows for significant interactions with various biological targets, enhancing its pharmacological profile. The urea moiety is particularly notable for its ability to form hydrogen bonds, which can influence its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related structures can act as dual inhibitors against hepatocellular carcinoma and hepatitis C virus. The mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation and survival.

Case Study:

A study demonstrated that derivatives of oxindole showed significant cytotoxicity against various cancer cell lines, indicating that the oxindole component plays a crucial role in the anticancer activity of these compounds .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Urea derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings:

In vitro studies have revealed that similar compounds can inhibit the expression of cyclooxygenase (COX) enzymes, which are key mediators in inflammation .

Antiviral Activity

The antiviral potential of this compound has been explored in the context of hepatitis C virus. The structural characteristics allow it to interact with viral proteins, inhibiting their function and thereby reducing viral replication.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This interaction often involves:

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation: The compound may also interact with various receptors, altering signaling pathways that contribute to disease processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Cyclohexylurea | Cyclohexyl group with urea functionality | Limited biological activity |

| 2-Oxoindole | Oxindole structure | Neuroprotective effects |

| N,N-Dimethylurea | Two methyl groups on urea nitrogen | Enhanced solubility |

| 1-Arylureas | Aryl substituents on urea nitrogen | Diverse biological activities |

This table illustrates how the unique combination of cyclohexane and oxindole structures in this compound may provide distinct pharmacological properties compared to simpler or more traditional urea derivatives.

Propiedades

IUPAC Name |

1-cyclohexyl-3-(2-oxo-1,3-dihydroindol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-14-9-10-8-12(6-7-13(10)18-14)17-15(20)16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,19)(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXNCKITKWIJPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.